molecular formula C9H16N2O3 B13447953 Tert-butyl 1-nitrosopyrrolidine-3-carboxylate CAS No. 2919945-81-4

Tert-butyl 1-nitrosopyrrolidine-3-carboxylate

Cat. No.: B13447953
CAS No.: 2919945-81-4
M. Wt: 200.23 g/mol
InChI Key: UQPLVSBIKBMEMM-UHFFFAOYSA-N
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Description

Tert-butyl 1-nitrosopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C9H16N2O4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Properties

CAS No.

2919945-81-4

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

tert-butyl 1-nitrosopyrrolidine-3-carboxylate

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)7-4-5-11(6-7)10-13/h7H,4-6H2,1-3H3

InChI Key

UQPLVSBIKBMEMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(C1)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-nitrosopyrrolidine-3-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with nitrosating agents. One common method is the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the nitroso derivative.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1-nitrosopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of tert-butyl 3-nitropyrrolidine-1-carboxylate.

    Reduction: Formation of tert-butyl 3-aminopyrrolidine-1-carboxylate.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 1-nitrosopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the study of nitrosation reactions and their biological implications.

    Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-nitrosopyrrolidine-3-carboxylate involves the interaction of the nitroso group with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications that can affect biological activity. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 3-nitropyrrolidine-1-carboxylate
  • Tert-butyl 3-aminopyrrolidine-1-carboxylate
  • Tert-butyl 3-hydroxypyrrolidine-1-carboxylate

Comparison: Tert-butyl 1-nitrosopyrrolidine-3-carboxylate is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity compared to its nitro, amino, and hydroxy counterparts. The nitroso group allows for specific reactions, such as nitrosation and reduction, which are not possible with the other derivatives. This uniqueness makes it valuable in certain synthetic and research applications.

Biological Activity

Tert-butyl 1-nitrosopyrrolidine-3-carboxylate (TB-NPC) is a compound of significant interest in biochemical research due to its biological activity, particularly in the context of nitrosation reactions and potential carcinogenicity. This article explores the biological activity of TB-NPC, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, effects, and implications.

TB-NPC is characterized by its molecular formula C9H16N2O3C_9H_{16}N_2O_3 and features a nitroso group that is crucial for its reactivity. The synthesis typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with nitrosating agents like sodium nitrite in acidic conditions. This synthetic pathway allows for the controlled introduction of the nitroso group, which is essential for the compound's biological interactions.

The primary mechanism through which TB-NPC exerts its biological effects is through the formation of covalent bonds with nucleophilic sites in proteins and nucleic acids. The nitroso group can undergo various transformations, including oxidation to form nitro derivatives or reduction to yield amine derivatives. These transformations can lead to modifications in biomolecules, potentially altering their function and contributing to biological responses.

Nitrosation Reactions

TB-NPC serves as a model compound for studying nitrosation reactions, which are critical in understanding the formation of N-nitroso compounds (NOCs). NOCs are known carcinogens, and their formation from secondary amines in the presence of nitrous acid is a well-documented process . The biological implications of these reactions are profound, particularly concerning DNA damage and mutagenesis.

Carcinogenic Potential

Research indicates that TB-NPC may share similarities with other known carcinogenic nitrosamines. For instance, studies on tobacco-specific nitrosamines like NNK and NNN highlight the role of cytochrome P450 enzymes in their metabolic activation, leading to DNA adduct formation . This suggests that TB-NPC could potentially undergo similar metabolic pathways, raising concerns about its carcinogenicity.

Case Studies and Research Findings

Several studies have investigated the biological activity of TB-NPC and related compounds:

  • Carcinogenicity Assessment : A study evaluating various N-nitroso compounds found that low doses can induce tumors in multiple animal models. For example, N-nitrosopyrrolidine has been shown to produce tumors at doses as low as 10 ppm in chronic feeding studies .
  • DNA Interaction Studies : Research focusing on DNA interactions has demonstrated that nitrosamines can form stable adducts with DNA bases, leading to mutations. The preferential methylation sites identified include guanine residues at positions N7 and O6, which are critical for understanding mutagenic mechanisms .
  • Metabolic Activation : Investigations into the metabolic activation of TB-NPC indicate that it may be processed by cytochrome P450 enzymes similarly to other nitrosamines, resulting in the formation of reactive intermediates capable of alkylating DNA .

Comparative Analysis

To better understand TB-NPC's biological activity, it is useful to compare it with similar compounds:

CompoundNitroso GroupCarcinogenicityPrimary Biological Interaction
This compoundYesPotentialDNA adduct formation
N-Nitrosodimethylamine (NDMA)YesHighDNA alkylation leading to mutations
N-Nitrosodiethylamine (NDEA)YesHighInduction of tumors across various organs

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 1-nitrosopyrrolidine-3-carboxylate, and what factors influence reaction yields?

Methodological Answer: The synthesis of tert-butyl nitrosopyrrolidine derivatives typically involves nitrosation of a pyrrolidine precursor. A feasible route adapts conditions from analogous tert-butyl carboxylate syntheses:

  • Step 1: Start with tert-butyl pyrrolidine-3-carboxylate.
  • Step 2: Nitrosation using sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) at 0–5°C to minimize side reactions .
  • Key Factors:
    • Temperature Control: Excess heat promotes decomposition of the nitroso group.
    • Acid Choice: HCl ensures protonation of the amine for effective nitrosation.
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from byproducts like diazenium diols.

Table 1: Example Reaction Conditions from Analogous Syntheses

PrecursorNitrosation AgentSolventYield (%)Reference
Tert-butyl pyrrolidine-3-carboxylateNaNO₂/HClDichloromethane65–75

Q. How can researchers characterize the structural and purity aspects of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Detect characteristic peaks for the nitroso group (N=O) at δ 8.5–9.0 ppm and tert-butyl protons at δ 1.4 ppm .
    • ¹³C NMR: Carboxylate carbonyl at δ 165–170 ppm; nitroso carbon at δ 145–150 ppm .
  • High-Performance Liquid Chromatography (HPLC):
    • Use a C18 column (acetonitrile/water, 70:30) to assess purity (>95% by area) .
  • Mass Spectrometry (MS):
    • ESI-MS confirms the molecular ion [M+H]⁺ at m/z 229.1 (calculated for C₁₀H₁₇N₂O₃) .

Q. What are the key stability considerations for handling and storing this compound in laboratory settings?

Methodological Answer:

  • Light Sensitivity: Nitroso compounds degrade under UV light; store in amber vials at –20°C .
  • Thermal Stability: Decomposes above 40°C; avoid prolonged exposure to room temperature during synthesis .
  • Moisture Control: Hydrolysis of the tert-butyl ester occurs in humid conditions; use anhydrous solvents and desiccants .

Q. How does the nitroso group in this compound influence its reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Nucleophilic Reactivity: The nitroso group acts as an electrophile, reacting with amines or thiols to form stable adducts (e.g., sulfonamides) .
  • Electrophilic Substitution: Nitroso-directed C–H functionalization can occur at the pyrrolidine β-position under palladium catalysis .
  • Reduction Sensitivity: LiAlH₄ reduces the nitroso group to an amine, altering the compound’s pharmacological profile .

Q. What crystallization techniques are suitable for obtaining high-purity this compound, and how are crystal structures validated?

Methodological Answer:

  • Slow Evaporation: Use ethyl acetate/hexane (1:3) at 4°C to grow single crystals .
  • X-ray Diffraction (XRD): Resolve crystal packing and confirm stereochemistry. For example, tert-butyl derivatives often exhibit P2₁/c space groups with hydrogen-bonded networks .
  • Validation: Compare experimental XRD data (e.g., unit cell parameters) with computed models (Mercury 4.0 software) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts during the nitrosation of tert-butyl pyrrolidine-3-carboxylate derivatives?

Methodological Answer:

  • Byproduct Pathways:
    • Diazenium Diol Formation: Occurs via nitrosation of secondary amines in excess HNO₂ .
    • Ester Hydrolysis: Acidic conditions may cleave the tert-butyl group, yielding pyrrolidine-3-carboxylic acid (mitigate with buffered NaNO₂) .
  • Kinetic Studies: Use in situ IR to monitor nitroso group formation (ν(N=O) at 1500 cm⁻¹) and optimize reaction time .

Q. How do computational models predict the electronic and steric effects of the nitroso group in this compound?

Methodological Answer:

  • Density Functional Theory (DFT):
    • B3LYP/6-311+G(d,p): Calculates HOMO-LUMO gaps (~4.5 eV), indicating moderate electrophilicity .
    • Steric Maps: Molecular dynamics simulations show the nitroso group creates a ~120° dihedral angle, hindering axial reactivity .
  • Software: Gaussian 16 or ORCA for energy minimization; VMD for visualization .

Q. What strategies resolve contradictions in reported reaction outcomes for this compound under varying catalytic conditions?

Methodological Answer:

  • Case Study: Discrepancies in Suzuki coupling yields (30% vs. 70%) may arise from:
    • Catalyst Loading: Pd(PPh₃)₄ (5 mol%) vs. Pd(OAc)₂ (2 mol%) with SPhos ligand .
    • Solvent Effects: DMF stabilizes intermediates better than THF .
  • Resolution: Design a DOE (Design of Experiments) matrix to isolate variables like temperature, catalyst, and solvent polarity .

Q. How can isotopic labeling studies elucidate the degradation pathways of this compound in different solvents?

Methodological Answer:

  • ¹⁵N-Labeling: Track nitroso group fate via LC-MS/MS in deuterated solvents (e.g., D₂O vs. CD₃CN) .
  • Degradation Products: Identify tert-butanol (via ¹H NMR δ 1.2 ppm) and nitroxyl radicals (EPR spectroscopy) .

Q. What advanced spectroscopic methods are employed to study the conformational dynamics of this compound in solution?

Methodological Answer:

  • Variable-Temperature NMR: Measure ΔG‡ for pyrrolidine ring inversion (typically 50–60 kJ/mol) .
  • 2D NOESY: Correlate spatial proximity between nitroso oxygen and tert-butyl protons to confirm endo vs. exo conformers .
  • Circular Dichroism (CD): Resolve enantiomeric excess in chiral derivatives (e.g., 3R vs. 3S configurations) .

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